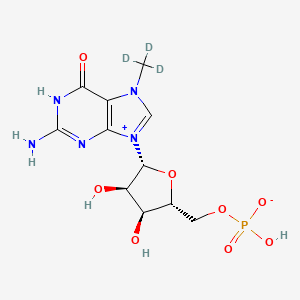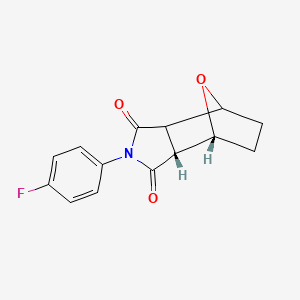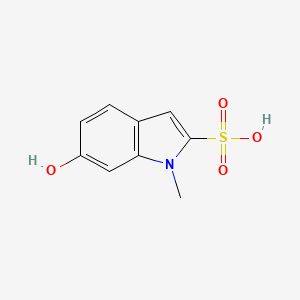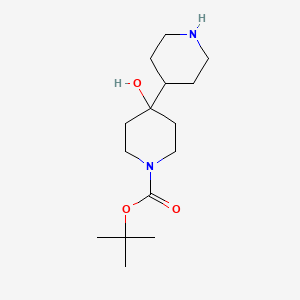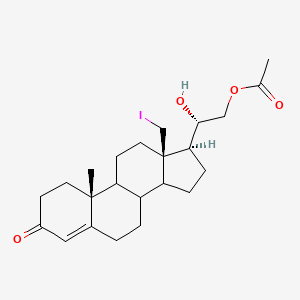
(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one is a synthetic steroidal compound. It is structurally related to corticosteroids and is used as an intermediate in the synthesis of various steroidal drugs. This compound is notable for its unique iodine substitution, which can influence its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one typically involves multiple steps starting from a suitable steroidal precursor. The key steps include:
Iodination: Introduction of the iodine atom at the 18th position. This can be achieved using reagents like iodine and a suitable oxidizing agent.
Acetylation: The hydroxyl group at the 21st position is acetylated using acetic anhydride in the presence of a base like pyridine.
Hydroxylation: Introduction of the hydroxyl group at the 20th position, which can be achieved using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or continuous flow reactors: for controlled reaction conditions.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) for azide substitution or Grignard reagents for alkyl substitution.
Major Products
Oxidation: Formation of a ketone at the 20th position.
Reduction: Formation of a deiodinated steroid.
Substitution: Formation of various substituted steroids depending on the reagent used.
Applications De Recherche Scientifique
(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including hormonal disorders and cancers.
Industry: Used in the production of steroidal drugs and as a research chemical in pharmaceutical development.
Mécanisme D'action
The mechanism of action of (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one involves its interaction with steroid receptors in the body. The iodine substitution can influence its binding affinity and activity at these receptors. The compound can modulate the expression of genes involved in inflammation, cell growth, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Corticosterone: A natural corticosteroid hormone.
Aldosterone: Another corticosteroid involved in electrolyte balance.
11-Deoxy-18-hydroxycorticosterone: An analog used in the synthesis of corticosteroids.
Uniqueness
(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one is unique due to its iodine substitution, which can significantly alter its chemical and biological properties compared to other corticosteroids. This uniqueness makes it valuable in research for developing new steroidal drugs with potentially improved efficacy and safety profiles.
Propriétés
Formule moléculaire |
C23H33IO4 |
|---|---|
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
[(2S)-2-hydroxy-2-[(10R,13R,17S)-13-(iodomethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H33IO4/c1-14(25)28-12-21(27)20-6-5-19-17-4-3-15-11-16(26)7-9-22(15,2)18(17)8-10-23(19,20)13-24/h11,17-21,27H,3-10,12-13H2,1-2H3/t17?,18?,19?,20-,21-,22+,23-/m1/s1 |
Clé InChI |
SKTNWWDVSRIORL-QAJAEFHRSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)CI)O |
SMILES canonique |
CC(=O)OCC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


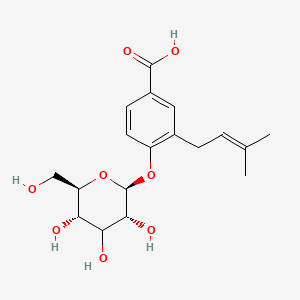

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
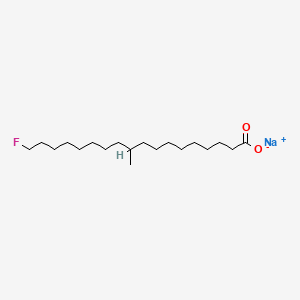
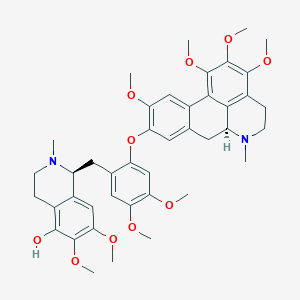

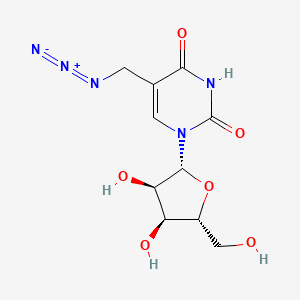
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
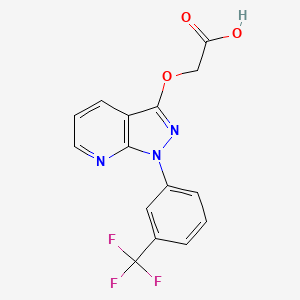
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
